Enhanced Lipophilicity vs. Non-Fluorinated Analog
The target compound is anticipated to have significantly higher lipophilicity than its non-fluorinated analog, 3-Amino-N-ethylbenzamide, due to the presence of the 4-trifluoromethoxy (OCF3) group. While direct LogP data for the target compound is not available, a cross-study comparison of closely related structures demonstrates the effect. The reported LogP for 3-Amino-N-ethylbenzamide is 0.58, whereas the LogP for 4-(trifluoromethoxy)benzamide is 2.38 [1][2]. The OCF3 group typically increases LogP by approximately 1-2 units compared to a hydrogen substituent on a benzamide scaffold [3]. This increased lipophilicity is a key differentiator for membrane permeability and CNS penetration.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Not directly reported; inferred to be >2.0 based on structural analogs |
| Comparator Or Baseline | 3-Amino-N-ethylbenzamide: LogP = 0.58 [1]; 4-(trifluoromethoxy)benzamide: LogP = 2.38 [2] |
| Quantified Difference | Estimated increase of +1.8 LogP units from the addition of the OCF3 group. |
| Conditions | Calculated LogP values from standard cheminformatics software (ChemAxon/ALOGPS). |
Why This Matters
Higher LogP is a key driver for passive membrane permeability, influencing oral bioavailability, tissue distribution, and blood-brain barrier penetration, which are critical selection criteria in CNS and intracellular target programs.
- [1] Chembase. (n.d.). 3-amino-N-ethylbenzamide. Retrieved from https://en.chembase.cn/molecule-23382.html View Source
- [2] Molbase. (n.d.). 4-(Trifluoromethoxy)benzamide. Retrieved from https://mip.molbase.cn/molecule/456-71-3.html View Source
- [3] Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. https://doi.org/10.1021/acs.jmedchem.7b01788 View Source
